molecular formula C18H26ClN3O2 B244029 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

Cat. No. B244029
M. Wt: 351.9 g/mol
InChI Key: RVUASDQKSOQQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been shown to increase the levels of GABA in various regions of the brain, including the cortex, hippocampus, and striatum. This leads to a decrease in neuronal excitability, which is thought to underlie its anticonvulsant and anxiolytic effects. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has also been shown to increase the activity of the dopaminergic system, which may contribute to its efficacy in treating cocaine addiction.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide is a highly selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its potency and selectivity may also limit its use in certain experiments, as it may interfere with other metabolic pathways that are regulated by GABA aminotransferase.

Future Directions

There are several potential future directions for the study of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide. One area of research is the development of more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the role of GABAergic neurotransmission in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the use of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide in combination with other drugs may have synergistic effects and improve its therapeutic potential in various disorders.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline with pentanoyl chloride in the presence of a base. The resulting intermediate is then converted to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide by reacting it with ammonium acetate and acetic anhydride. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic properties in preclinical models. Clinical trials have demonstrated its efficacy in treating cocaine addiction, alcohol use disorder, and essential tremor.

properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide

InChI

InChI=1S/C18H26ClN3O2/c1-3-5-6-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23)

InChI Key

RVUASDQKSOQQSJ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)Cl

Origin of Product

United States

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